molecular formula C15H21N3O2S B2525906 N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide CAS No. 839685-83-5

N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide

Cat. No.: B2525906
CAS No.: 839685-83-5
M. Wt: 307.41
InChI Key: BTAKJVVUIDPSCI-UHFFFAOYSA-N
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Description

N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide is a synthetic organic compound characterized by the presence of an imidazole ring linked to a propyl chain, which is further connected to a trimethyl-substituted benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide typically involves the following steps:

  • Formation of the Imidazole-Propyl Intermediate

      Starting Materials: Imidazole and 3-bromopropylamine.

      Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) to facilitate the nucleophilic substitution reaction, forming 3-(1-imidazolyl)propylamine.

  • Sulfonamide Formation

      Starting Materials: 3-(1-imidazolyl)propylamine and 2,4,5-trimethylbenzenesulfonyl chloride.

      Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents to prevent hydrolysis of the reducing agent.

      Products: Reduction of the sulfonamide group can yield amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents with or without a catalyst.

      Products: Substitution reactions can replace the sulfonamide group with other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Fluorescent Probes: Due to its structural features, it can be used in the development of fluorescent probes for detecting metal ions or other analytes.

Biology and Medicine

    Antimicrobial Agents: The imidazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development in treating diseases such as cancer or infections.

Industry

    Material Science: The compound can be used in the synthesis of polymers or as a building block in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide is unique due to the combination of the imidazole ring and the trimethylbenzenesulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications ranging from catalysis to medicinal chemistry.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12-9-14(3)15(10-13(12)2)21(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAKJVVUIDPSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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